(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide and related compounds have been explored in various synthetic and chemical processes. One study discusses the synthesis of 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, indicating a broad application in multicomponent synthesis with potential in creating complex organic molecules for various applications (Lega et al., 2016). This compound's versatility is highlighted by its reactivity with arylcarbaldehydes and active methylene nitriles, leading to novel organic structures.
Catalysis and Organic Reactions
Benzothiadiazine derivatives, including those related to the specified compound, have been employed as catalysts in asymmetric organocatalysis. A study demonstrated that hydrogen-bond (HB)-donor catalysts bearing a benzothiadiazine skeleton promote highly enantioselective reactions, underscoring their significance in synthesizing chiral compounds (Inokuma et al., 2011). These findings suggest potential applications in pharmaceutical synthesis, where enantioselectivity can be crucial for drug effectiveness and safety.
Antimicrobial Activity
The synthesis of benzothiazine derivatives has also been explored for their antimicrobial properties. One such study synthesized cyclic sulfonamides through intramolecular Diels-Alder reactions, yielding novel compounds with potential antimicrobial activity (Greig et al., 2001). Another research focused on creating 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives using cycloalkanecarbaldehydes, which were then evaluated for their antibacterial and antifungal activities (Lega et al., 2017). These studies indicate the potential of benzothiazine derivatives in developing new antimicrobial agents.
Properties
IUPAC Name |
(3E)-1-[(4-methylphenyl)methyl]-3-[[(4-methylphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-7-11-20(12-8-18)15-26-16-24-25(28)22-5-3-4-6-23(22)27(31(24,29)30)17-21-13-9-19(2)10-14-21/h3-14,16,26H,15,17H2,1-2H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWYKVLFUZNXDF-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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